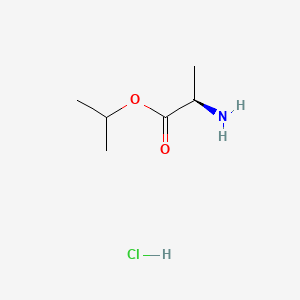![molecular formula C18H15Cl4N3O2 B2420434 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide CAS No. 1333625-95-8](/img/structure/B2420434.png)
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide” is a chlorinated pyridine derivative with a carboxamide group and a substituted phenyl group attached to it . Chlorinated pyridines are important in organic chemistry and have applications in many fields . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, chlorinated pyridines can be synthesized from pyridine using various methods . The carboxamide and substituted phenyl groups can be introduced through further reactions .Chemical Reactions Analysis
Chlorinated pyridines are highly reactive towards nucleophilic attack . Therefore, this compound could potentially undergo various reactions depending on the conditions and the reactants used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the groups attached to it. As a chlorinated pyridine derivative, it would likely have properties similar to other compounds in this class .科学的研究の応用
Synthesis and Characterization
New Polyamides and Their Properties : Faghihi and Mozaffari (2008) explored the synthesis of new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polymers, characterized by FTIR, elemental analyses, and thermal properties, showed solubility in polar solvents and potential for various industrial applications due to their thermal stability and inherent viscosities (Faghihi & Mozaffari, 2008).
Aromatic Polyamides and Polyimides : Yang and Lin (1995) synthesized polyamides and polyimides using a novel dianhydride monomer, showcasing the materials' excellent solubility, thermal stability, and mechanical properties. This research contributes to the development of materials with potential applications in high-performance plastics and electronics (Yang & Lin, 1995).
Novel Synthetic Methods
Microwave-Assisted Synthesis : Abdalha et al. (2011) reported on the microwave-assisted synthesis of tetrahydrobenzothiophene derivatives, showcasing an efficient method for producing carboxamide derivatives. This technique offers a faster and more environmentally friendly alternative to conventional synthesis methods (Abdalha et al., 2011).
Radioisotope Labeling : Yang et al. (2020) developed a method for synthesizing radioisotope carbon-14 labeled chlorantraniliprole, an effort that enhances the study of pesticide metabolism and environmental fate. Such labeling techniques are crucial for tracing and studying the environmental and biological impacts of chemicals (Yang et al., 2020).
Application in Material Science
- Polyamides with Pyridyl Moiety : The synthesis of polyamides incorporating a pyridyl moiety in the main chain demonstrates the potential of these polymers for advanced material applications. Their solubility in polar solvents and good thermal properties indicate usefulness in coatings, films, and high-performance materials (Faghihi & Mozaffari, 2008).
特性
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c1-9-5-4-6-10(18(27)25-7-2-3-8-25)14(9)24-17(26)15-12(20)11(19)13(21)16(22)23-15/h4-6H,2-3,7-8H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFWBMBOGYEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2420356.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)


![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)
![Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2420369.png)
![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)
![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)